molecular formula C8H16N2 B13520767 7-Azaspiro[3.5]nonan-1-amine

7-Azaspiro[3.5]nonan-1-amine

Cat. No.: B13520767
M. Wt: 140.23 g/mol
InChI Key: CCIGTPWIGSZLRT-UHFFFAOYSA-N
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Description

7-Azaspiro[35]nonan-1-amine is a spirocyclic amine compound characterized by a unique structure where a nitrogen atom is incorporated into a spirocyclic framework

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Azaspiro[3.5]nonan-1-amine typically involves the formation of the spirocyclic ring system followed by the introduction of the amine group. One common method involves the cyclization of appropriate precursors under specific conditions. For example, spirocyclic oxetanes can be converted into cycloalkylaminoacetanilides, which then undergo oxidative cyclization using reagents like Oxone® in formic acid .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using cost-effective reagents, and ensuring the process is environmentally friendly and safe for large-scale production.

Chemical Reactions Analysis

Types of Reactions

7-Azaspiro[3.5]nonan-1-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be employed to modify the functional groups attached to the spirocyclic ring.

    Substitution: The amine group can participate in substitution reactions, where it can be replaced or modified by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like Oxone®, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures, specific solvents, and catalysts to ensure high yields and selectivity.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups attached to the spirocyclic ring.

Scientific Research Applications

7-Azaspiro[3.5]nonan-1-amine has several applications in scientific research:

    Chemistry: It serves as a building block for synthesizing more complex spirocyclic compounds.

    Biology: The compound is used in studying biological pathways and interactions due to its unique structure.

    Industry: The compound can be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 7-Azaspiro[3.5]nonan-1-amine involves its interaction with specific molecular targets. For instance, it has been identified as a lead scaffold for fatty acid amide hydrolase (FAAH) inhibitors . The compound binds to the active site of FAAH, inhibiting its activity and thereby affecting the metabolism of fatty acid amides. This interaction is crucial for its potential therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    1-Oxa-8-azaspiro[4.5]decane: Another spirocyclic compound with a similar structure but different ring size and oxygen incorporation.

    2-Oxa-6-azaspiro[3.3]heptane: A smaller spirocyclic compound with an oxygen atom in the ring.

    4,4-Trimethylene piperidine: A related compound with a different ring structure but similar nitrogen incorporation.

Uniqueness

7-Azaspiro[3.5]nonan-1-amine is unique due to its specific ring size and nitrogen incorporation, which confer distinct chemical and biological properties. Its ability to serve as a scaffold for FAAH inhibitors highlights its potential in drug discovery, distinguishing it from other spirocyclic compounds .

Properties

Molecular Formula

C8H16N2

Molecular Weight

140.23 g/mol

IUPAC Name

7-azaspiro[3.5]nonan-3-amine

InChI

InChI=1S/C8H16N2/c9-7-1-2-8(7)3-5-10-6-4-8/h7,10H,1-6,9H2

InChI Key

CCIGTPWIGSZLRT-UHFFFAOYSA-N

Canonical SMILES

C1CC2(C1N)CCNCC2

Origin of Product

United States

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